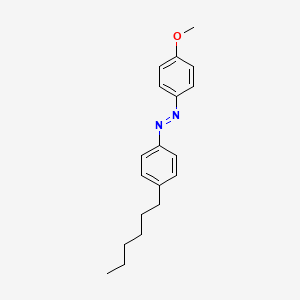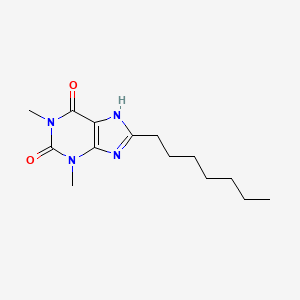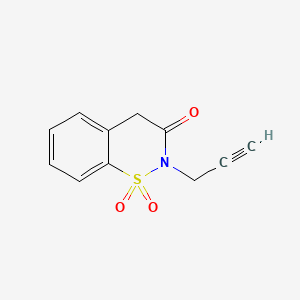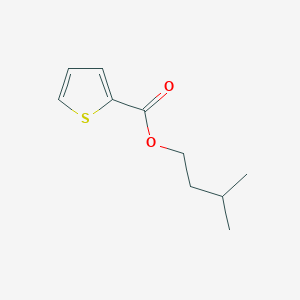
Isopentyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl 2-thiophenecarboxylate, also known as 2-thiophenecarboxylic acid 3-methylbutyl ester, is a chemical compound with the molecular formula C10H14O2S and a molar mass of 198.28 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentyl 2-thiophenecarboxylate can be synthesized via the reaction of thiophene with carbon tetrachloride (CCl4) and an alcohol in the presence of a catalyst such as vanadium, iron, or molybdenum . The reaction involves the alkylation of thiophene followed by alcoholysis to form the ester.
Industrial Production Methods: In industrial settings, the synthesis of thiophene derivatives often involves the use of palladium complexes as catalysts. For example, thiophene can be carbonylated in the presence of palladium and mercury trifluoroacetate to produce thiophene carboxylic acid esters .
Chemical Reactions Analysis
Types of Reactions: Isopentyl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Isopentyl 2-thiophenecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of isopentyl 2-thiophenecarboxylate involves nucleophilic acyl substitution reactions. The ester group in the compound is susceptible to nucleophilic attack, leading to the formation of various intermediates and products . The compound’s biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Isopentyl acetate: Known for its fruity aroma and used in flavorings.
Ethyl 3-methylbutanoate: Another ester with similar chemical properties.
2-Phenylethanol: A compound with antimicrobial properties.
Uniqueness: Isopentyl 2-thiophenecarboxylate stands out due to its thiophene ring, which imparts unique electronic properties and reactivity compared to other esters. This makes it particularly valuable in medicinal chemistry and material science .
Properties
CAS No. |
35250-80-7 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-methylbutyl thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O2S/c1-8(2)5-6-12-10(11)9-4-3-7-13-9/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
DIGXFRGGMHHNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


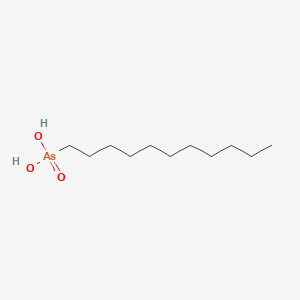
![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)


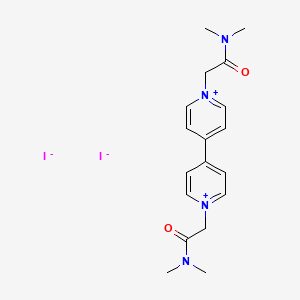
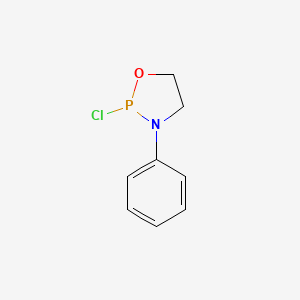
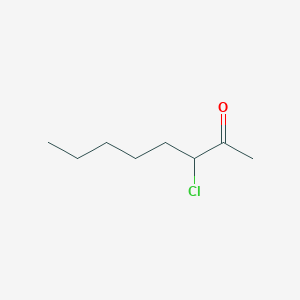
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
